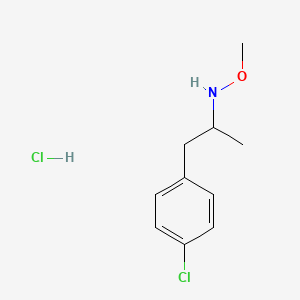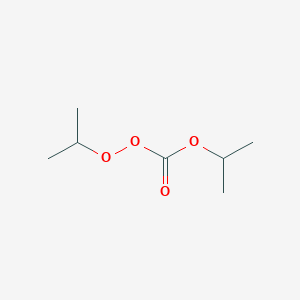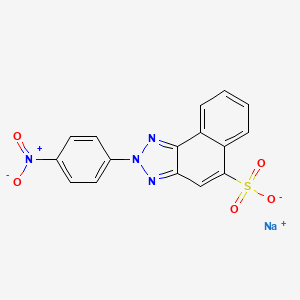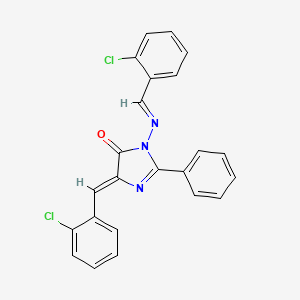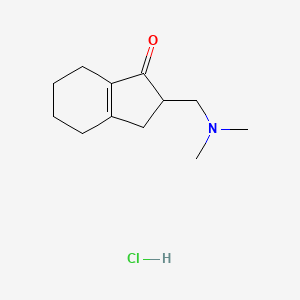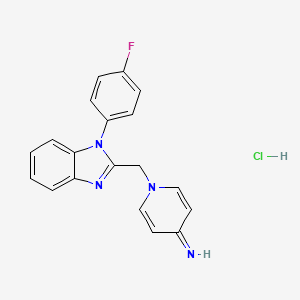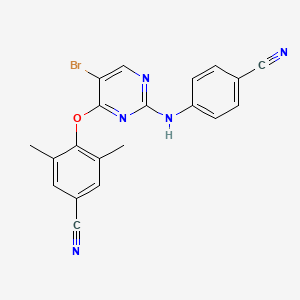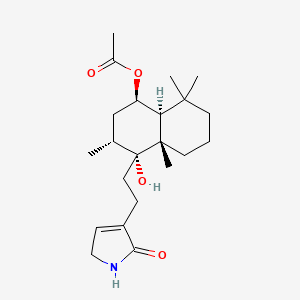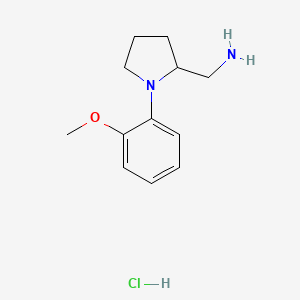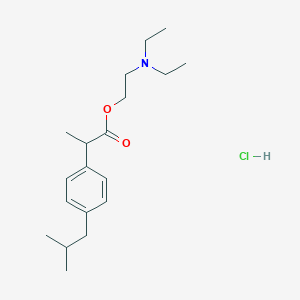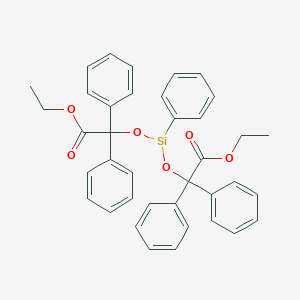
3,5,8-Trioxa-4-siladecanoic acid, 7-oxo-2,2,4,6,6-pentaphenyl-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5,8-Trioxa-4-siladecanoic acid, 7-oxo-2,2,4,6,6-pentaphenyl-, ethyl ester: is a complex organosilicon compound characterized by its unique structure, which includes multiple oxygen atoms and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,8-Trioxa-4-siladecanoic acid, 7-oxo-2,2,4,6,6-pentaphenyl-, ethyl ester typically involves the reaction of silane precursors with organic reagents under controlled conditions. The process often includes steps such as:
Hydrosilylation: This step involves the addition of silane to an unsaturated organic compound, typically in the presence of a catalyst such as platinum or rhodium.
Oxidation: The resulting intermediate is then oxidized to introduce oxygen atoms into the structure.
Esterification: The final step involves the esterification of the acid with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the above reactions are carried out under optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its properties.
Substitution: The phenyl groups in the compound can participate in substitution reactions, where one or more phenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Platinum, rhodium for hydrosilylation; sulfuric acid for esterification.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Aplicaciones Científicas De Investigación
3,5,8-Trioxa-4-siladecanoic acid, 7-oxo-2,2,4,6,6-pentaphenyl-, ethyl ester: has several applications in scientific research:
Materials Science: Used in the development of advanced materials with unique properties, such as high thermal stability and resistance to oxidation.
Chemistry: Serves as a precursor for the synthesis of other complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its robust chemical properties.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of multiple phenyl groups and oxygen atoms allows it to form stable complexes with various biomolecules, potentially altering their activity and function. The exact pathways involved depend on the specific application and the environment in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 3,5,8-Trioxa-4-siladecanoic acid, 4-ethenyl-4-(2-ethoxy-1-methyl-2-oxoethoxy)-2,6-dimethyl-7-oxo-, ethyl ester .
- 4-(2-Ethoxy-1-methyl-2-oxoethoxy)-2,4,6-trimethyl-7-oxo-3,5,8-trioxa-4-siladecanoic acid ethyl ester .
Uniqueness
- The presence of five phenyl groups in 3,5,8-Trioxa-4-siladecanoic acid, 7-oxo-2,2,4,6,6-pentaphenyl-, ethyl ester distinguishes it from other similar compounds, potentially enhancing its stability and reactivity.
- The specific arrangement of oxygen atoms and the silane backbone contribute to its unique chemical properties, making it suitable for specialized applications in materials science and industry.
Propiedades
Número CAS |
85905-75-5 |
|---|---|
Fórmula molecular |
C38H35O6Si |
Peso molecular |
615.8 g/mol |
InChI |
InChI=1S/C38H35O6Si/c1-3-41-35(39)37(30-20-10-5-11-21-30,31-22-12-6-13-23-31)43-45(34-28-18-9-19-29-34)44-38(36(40)42-4-2,32-24-14-7-15-25-32)33-26-16-8-17-27-33/h5-29H,3-4H2,1-2H3 |
Clave InChI |
JTCDKABAANLRLY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O[Si](C3=CC=CC=C3)OC(C4=CC=CC=C4)(C5=CC=CC=C5)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


